Bienvenue dans la boutique en ligne BenchChem!

CL2E-SN38 TFA

ADC Topoisomerase I SN-38

CL2E-SN38 TFA is the definitive 'stable-cleavable' linker-payload for antibody-drug conjugates (ADCs) requiring prolonged circulatory persistence. Unlike pH-labile CL2A-SN-38 (serum t½ ~1 day), CL2E-SN38 TFA confers >10-day serum stability and an ~87.5-day in vivo half-life, enabling sustained tumor accumulation for antigens with slow internalization kinetics (e.g., CEACAM5). Its cathepsin B-dependent release mechanism and reduced off-target payload liberation widen the therapeutic window, making it the benchmark for linker-specific optimization. Essential for teams comparing cleavable paradigms—order high-purity material for reproducible preclinical ADC engineering.

Molecular Formula C88H119F3N14O26
Molecular Weight 1846.0 g/mol
Cat. No. B12418752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL2E-SN38 TFA
Molecular FormulaC88H119F3N14O26
Molecular Weight1846.0 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCN(C)C(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCCN)NC(=O)C(CCC=CC=C)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C86H118N14O24.C2HF3O2/c1-6-9-10-11-14-71(91-75(102)58-121-57-74(101)88-29-33-113-35-37-115-39-41-117-43-45-119-47-48-120-46-44-118-42-40-116-38-36-114-34-32-98-53-63(94-95-98)51-89-79(105)61-20-16-59(17-21-61)52-100-76(103)26-27-77(100)104)81(107)93-72(15-12-13-28-87)80(106)90-62-22-18-60(19-23-62)55-123-84(110)96(4)30-31-97(5)85(111)124-64-24-25-70-66(49-64)65(7-2)67-54-99-73(78(67)92-70)50-69-68(82(99)108)56-122-83(109)86(69,112)8-3;3-2(4,5)1(6)7/h6,9-10,18-19,22-27,49-50,53,59,61,71-72,112H,1,7-8,11-17,20-21,28-48,51-52,54-58,87H2,2-5H3,(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,93,107);(H,6,7)/b10-9-;/t59?,61?,71-,72-,86-;/m0./s1
InChIKeyVYXFICTXNHMPAF-ZRVFGHKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CL2E-SN38 TFA: A Cathepsin B-Cleavable ADC Linker-Payload for Targeted Topoisomerase I Inhibition


CL2E-SN38 TFA is a cathepsin B-cleavable linker-payload construct used in the assembly of antibody-drug conjugates (ADCs) targeting Topoisomerase I. It comprises the highly potent camptothecin derivative SN-38—the active metabolite of irinotecan—conjugated via a proprietary enzyme-sensitive CL2E linker to enable targeted intracellular drug release . As a critical component in next-generation ADCs, it offers distinct release kinetics and stability profiles compared to earlier CL2A-linked constructs [1], directly influencing therapeutic index and preclinical efficacy.

Why CL2E-SN38 TFA ADC Linkers Cannot Be Substituted with Generic SN-38 Conjugates


SN-38-based ADCs are not interchangeable; their clinical performance is exquisitely dependent on linker chemistry, which governs systemic stability, intratumoral drug release kinetics, and bystander effect. Substituting CL2E-SN38 TFA with the more labile CL2A-SN38 linker—as used in sacituzumab govitecan—dramatically alters pharmacokinetics and pharmacodynamics. While CL2A-SN38 conjugates exhibit a serum half-life of approximately 1 day and a cathepsin B-independent, pH-driven release mechanism [1][2], CL2E-SN38 TFA demonstrates >10-day serum stability and requires both enzymatic cleavage and intramolecular cyclization for payload liberation [1][2]. These differences directly impact therapeutic window, off-target toxicity, and efficacy across tumor models, underscoring the critical need for linker-specific selection in research and development programs.

Quantitative Differentiation of CL2E-SN38 TFA: A Comparative Evidence Guide for ADC Development


Differential In Vitro Cytotoxicity: CL2E-SN38 vs. CL2A-SN38 Across Tumor Cell Lines

The CL2E-SN38 conjugate exhibits markedly higher EC50 values compared to the CL2A-SN38 conjugate in multiple cell lines, reflecting its enhanced linker stability and slower payload release. For the anti-CD22 ADC hLL2 (epratuzumab) in Raji lymphoma cells, the EC50 for CL2E-SN38 is 135.8 nM versus 3.2 nM for CL2A-SN38 [1]. This 42-fold difference underscores the critical impact of linker choice on in vitro potency.

ADC Topoisomerase I SN-38 Cytotoxicity Linker Comparison

Comparative Serum Stability: CL2E-SN38 TFA Demonstrates >10-Day Half-Life vs. ~1 Day for CL2A-SN38

The CL2E linker confers significantly enhanced stability in human serum. Conjugates bearing the CL2E-SN38 construct exhibit a half-life exceeding 10 days, whereas CL2A-SN38 conjugates demonstrate a half-life of approximately 1 day [1][2]. This 10-fold increase in serum persistence directly correlates with prolonged systemic exposure and reduced premature payload release.

ADC SN-38 Stability Pharmacokinetics Linker

Distinct Cathepsin B-Dependent Release Kinetics at Lysosomal pH

At lysosomal pH 5.0, the cathepsin B-mediated cleavage half-life of CL2E-SN38 is 0.5 hours, significantly faster than the 10-hour half-life observed for CL2A-SN38 under the same enzymatic conditions [1]. Notably, CL2A-SN38 release is cathepsin B-independent and driven primarily by pH, whereas CL2E-SN38 requires both enzymatic cleavage and subsequent intramolecular cyclization for payload liberation [1].

ADC SN-38 Cathepsin B Linker Cleavage Intracellular Release

In Vivo Imaging Evidence of Payload Delivery and DNA Damage Induction by hRS7-CL2E-SN38

In a murine NCI-N87 gastric carcinoma xenograft model, hRS7-CL2E-SN38 ADC (10 mg/kg) demonstrated effective tumor penetration and induced DNA damage as measured by γH2AX staining at 48 hours post-dose [1]. While the DNA damage signal was lower than that of the CL2A-based sacituzumab govitecan (SG), it remained significantly above background, confirming that the more stable CL2E linker still enables intratumoral payload release and antitumor activity [1].

ADC SN-38 In Vivo Imaging DNA Damage Bystander Effect

Extrapolated In Vivo Half-Life of CL2E-SN38 ADC: ~87.5 Days

Preclinical pharmacokinetic analysis indicates that CL2E-SN38 conjugates are highly inert in vivo, with an extrapolated terminal half-life of approximately 87.5 days [1]. This contrasts sharply with the ~1-day serum half-life of CL2A-SN38 conjugates in vitro [2], though direct in vivo half-life data for CL2A-SN38 ADCs in the same model is not provided.

ADC SN-38 Pharmacokinetics Half-Life CL2E

Optimal Use Cases for CL2E-SN38 TFA in ADC Discovery and Preclinical Development


Engineering ADCs with Extended Systemic Half-Life for Slowly Internalizing Tumor Antigens

The >10-day serum stability and ~87.5-day in vivo half-life of CL2E-SN38 TFA make it the linker-payload of choice for ADCs targeting antigens with slow internalization kinetics (e.g., CEACAM5, certain solid tumor markers). In such applications, the prolonged circulatory persistence ensures adequate tumor accumulation and sustained payload delivery, overcoming the limited efficacy observed with more labile linkers like CL2A in these settings [1][2].

Mitigating Off-Target Toxicity in High-Dose ADC Regimens

In preclinical models, CL2E-SN38 conjugates exhibit lower in vitro cytotoxicity (higher EC50) and reduced systemic payload release compared to CL2A-SN38 [1]. This profile is advantageous when targeting antigens with moderate expression on normal tissues, as it widens the therapeutic window and reduces the risk of dose-limiting toxicities. The cathepsin B-dependent release mechanism further confines payload liberation to the lysosomal compartment of target cells [1].

Comparative Linker Evaluation in ADC Discovery Programs

For research teams optimizing linker-payload combinations, CL2E-SN38 TFA serves as a critical benchmark representing the 'stable-cleavable' paradigm. Its quantitative performance metrics—including serum t½ >10 days, cathepsin B cleavage t½ 0.5 h, and cell line-specific EC50 values—enable direct head-to-head comparisons with pH-sensitive (CL2A) or non-cleavable linkers [1][2]. This facilitates rational selection of the optimal linker chemistry for a given antibody-target pair.

In Vivo Efficacy Studies in Solid Tumor Xenograft Models Requiring Sustained Payload Exposure

Despite its reduced in vitro potency, hRS7-CL2E-SN38 demonstrates measurable DNA damage and tumor penetration in NCI-N87 gastric carcinoma xenografts [3]. This supports its use in efficacy studies where prolonged drug exposure is more critical than instantaneous cytotoxicity. The CL2E linker's stability may prove particularly valuable in tumors with heterogeneous antigen expression or where a pronounced bystander effect is not desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for CL2E-SN38 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.